4-[2-(4-Amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(4-Amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide: is a chemical compound with the following structural formula:
C7H7N5S
.Vorbereitungsmethoden
Synthetic Routes:: The synthetic routes for this compound involve the condensation of appropriate precursors. One common method is the reaction between 4-aminobenzoyl chloride and 4-amino-5-(4-pyridyl)-1,2,4-triazole-3-thiol . The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound.
Reaction Conditions::- Reactants: 4-aminobenzoyl chloride , 4-amino-5-(4-pyridyl)-1,2,4-triazole-3-thiol
- Solvent: Organic solvent (e.g., dichloromethane, acetonitrile)
- Temperature: Room temperature or slightly elevated
- Catalyst: Base (e.g., triethylamine)
Industrial Production Methods:: Industrial-scale production typically involves optimization of the synthetic route, purification, and isolation steps. The compound may be produced in batch or continuous processes.
Analyse Chemischer Reaktionen
Reactions::
Nucleophilic substitution: Formation of the amide bond during synthesis.
Oxidation/Reduction: Depending on the reaction conditions, the thiol group may undergo oxidation to form a disulfide bond.
Acetylation: The acetyl group is introduced during synthesis.
4-aminobenzoyl chloride: Used as the acylating agent.
Triethylamine: Base for promoting the nucleophilic substitution.
Thionyl chloride: Used for the conversion of the thiol group to the corresponding chloride.
Major Products:: The major product is 4-[2-(4-Amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide itself.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Medicine: Potential as a drug candidate due to its unique structure and potential biological activity.
Chemistry: Used as a reagent in organic synthesis.
Biology: Investigated for its effects on cellular processes.
Wirkmechanismus
The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
While there are no direct analogs, researchers may compare it to related compounds with similar functional groups or pharmacological properties.
Eigenschaften
Molekularformel |
C16H15N7O2S |
---|---|
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
4-[[2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzamide |
InChI |
InChI=1S/C16H15N7O2S/c17-14(25)10-1-3-12(4-2-10)20-13(24)9-26-16-22-21-15(23(16)18)11-5-7-19-8-6-11/h1-8H,9,18H2,(H2,17,25)(H,20,24) |
InChI-Schlüssel |
FSIYTRCYJCYCJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.